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Compound of Interest

Compound Name: O-Methylcassythine

Cat. No.: B15571670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-
Methylcassythine, an aporphine alkaloid of interest for its potential pharmacological activities.
This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry
(MS), and infrared (IR) spectroscopy data to facilitate its identification, characterization, and
further investigation in drug discovery and development. The data presented herein is primarily
based on the structural elucidation of cassythine, a closely related and likely identical
compound, as detailed in key scientific literature.

Introduction

O-Methylcassythine is a naturally occurring aporphine alkaloid isolated from plants of the
Cassytha genus, notably Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline
alkaloids known for a wide range of biological activities. Accurate and detailed spectroscopic
data is paramount for the unambiguous identification and quality control of this compound in
research and development settings. This guide aims to provide a centralized resource of this
critical data.

Spectroscopic Data

The following sections present the NMR, MS, and IR data for O-Methylcassythine, with data
tables structured for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data for O-Methylcassythine (as cassythine) are presented
below.[1]

Table 1: *H NMR Spectroscopic Data for O-Methylcassythine (as Cassythine)

Position Chemical Shift (5) Multiplicity Coupling Constant
pPpm (9) Hz

H-3 6.56 s

H-4 2.55 m

H-5 3.05 m

H-6a 3.95 d 12.0

H-7 2.60 m

H-8 6.75 s

H-11 3.10 m

OCHs-1 3.75 S

OCHs-2 3.89 s

OCH-0 5.90 d 15

5.92 d 15

Table 2: 13C NMR Spectroscopic Data for O-Methylcassythine (as Cassythine)
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Position Chemical Shift (6) ppm
C-1 142.5
C-la 122.8
C-1b 128.5
C-2 146.1
C-3 108.1
C-3a 126.9
C-4 29.1
C-5 53.2
C-6a 62.5
C-7 35.8
C-7a 129.8
C-8 1115
C-9 148.2
C-10 145.3
C-11 112.9
C-12 121.5
OCHs-1 55.9
OCHs-2 60.1
OCH20 100.8

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The electrospray ionization (ESI) mass spectrometry data for O-Methylcassythine
(as cassythine) reveals a protonated molecular ion and characteristic fragment ions.
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Table 3: Mass Spectrometry Data for O-Methylcassythine (as Cassythine)

lon m/z (relative abundance) Proposed Fragmentation
[M+H]*+ 342 Protonated molecule
[M+H-17]* 325 Loss of NHs

[M+H-31]* 311 Loss of CHsNH:2

Note: The fragmentation pattern can provide valuable structural information.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorptions for aporphine alkaloids are listed below. Specific experimental
data for O-Methylcassythine was not available in the reviewed literature, however, typical
absorptions for the functional groups present are provided.

Table 4: Characteristic Infrared (IR) Absorptions for O-Methylcassythine

Wavenumber (cm~?) Functional Group

3400-3200 O-H stretch (if phenolic)

3000-2850 C-H stretch (aliphatic and aromatic)
1600-1450 C=C stretch (aromatic)

1250-1000 C-O stretch (ethers and phenol)
1040 & 930 0O-CH2-0 (methylenedioxy group)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data
presented above.

Isolation of O-Methylcassythine
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The isolation of aporphine alkaloids from Cassytha filiformis typically involves the following
steps:

» Extraction: The dried and powdered plant material is extracted with a solvent such as
methanol.

e Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure
to selectively isolate the alkaloid fraction.

o Chromatography: The alkaloid fraction is further purified using chromatographic techniques
such as column chromatography over silica gel, followed by preparative thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure
compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 spectrometer.[1]
e Solvent: CDCIs (Deuterated chloroform)

e 'H NMR Frequency: 500 MHz

e 13C NMR Frequency: 125 MHz

o Referencing: Chemical shifts are reported in ppm relative to the residual solvent peak.

Mass Spectrometry

The ESI-MS/MS analysis was performed on a Micromass Quattro Il triple quadrupole mass
spectrometer.[2]

¢ lonization Mode: Electrospray lonization (ESI), positive ion mode.
o Collision Gas: Argon

» Collision Energy: Varied to optimize fragmentation.

Infrared Spectroscopy
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IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The sample is usually prepared as a KBr (potassium bromide) pellet or
as a thin film.

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of
O-Methylcassythine and the logical relationship of the spectroscopic methods.
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Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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